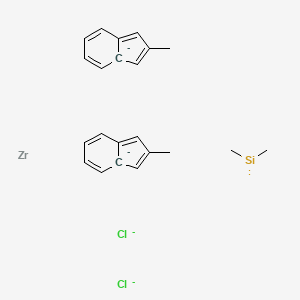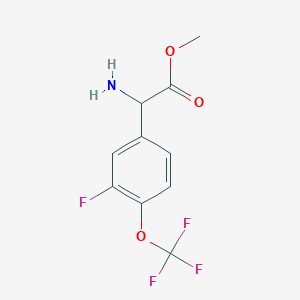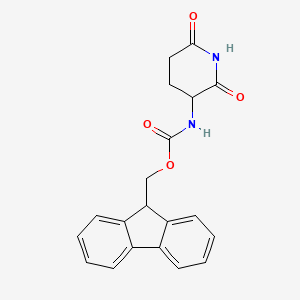
3-Fmoc-amino-2,6-dioxopiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fmoc-amino-2,6-dioxopiperidine is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a piperidine ring. This compound is commonly used in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect amino groups during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fmoc-amino-2,6-dioxopiperidine typically involves the reaction of 2,6-dioxopiperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane . The Fmoc group is introduced to protect the amino group, which can later be removed under basic conditions, such as with piperidine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key reagents and reaction conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fmoc-amino-2,6-dioxopiperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Fmoc-Cl: Used to introduce the Fmoc protecting group.
Piperidine: Used for the removal of the Fmoc group.
Sodium Bicarbonate: Acts as a base in the synthesis reaction.
Major Products Formed
The major products formed from these reactions include the deprotected amino compound and the dibenzofulvene byproduct when the Fmoc group is removed .
Applications De Recherche Scientifique
3-Fmoc-amino-2,6-dioxopiperidine is widely used in scientific research, particularly in the following areas:
Chemistry: Used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids.
Biology: Facilitates the synthesis of peptides and proteins for biological studies.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of high-purity peptides for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Fmoc-amino-2,6-dioxopiperidine involves the protection of the amino group through the formation of a stable Fmoc-carbamate. This protection prevents unwanted reactions at the amino site during synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-protected amino acids: Similar in structure and function, used in peptide synthesis.
Boc-protected amino acids: Another class of protecting groups used in peptide synthesis, but removed under acidic conditions.
Uniqueness
3-Fmoc-amino-2,6-dioxopiperidine is unique due to its specific use in Fmoc-based SPPS, which offers advantages such as mild deprotection conditions and compatibility with a wide range of functional groups .
Propriétés
Formule moléculaire |
C20H18N2O4 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(2,6-dioxopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C20H18N2O4/c23-18-10-9-17(19(24)22-18)21-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,25)(H,22,23,24) |
Clé InChI |
XXFOGUQHUDARRP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


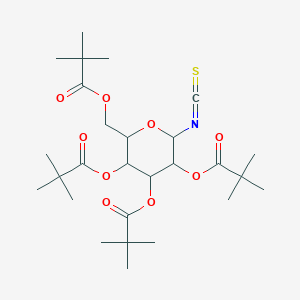


![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)
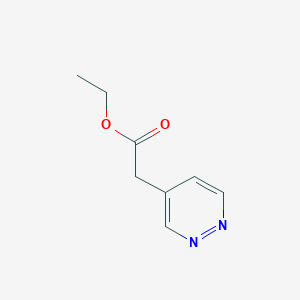

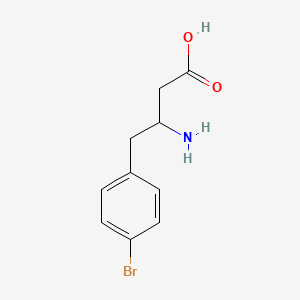
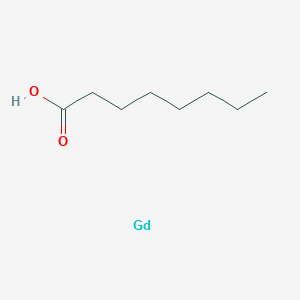
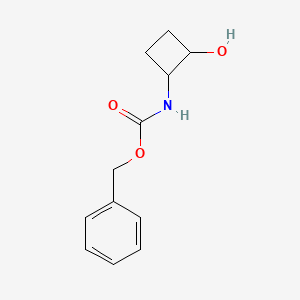
![4-((4-(1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B12282976.png)
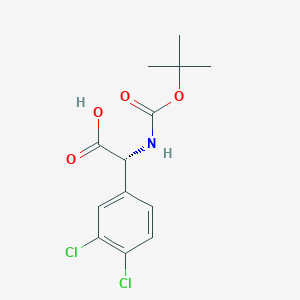
![Benzenamine, 4-[(4-aminocyclohexyl)methyl]-](/img/structure/B12283003.png)
